Potassium (4-ethoxyphenyl)trifluoroborate

Suzuki-Miyaura Coupling Organoboron Chemistry Reagent Stability

Choose Potassium (4-ethoxyphenyl)trifluoroborate for superior stability and consistent performance in Suzuki-Miyaura cross-couplings. Unlike boronic acids or esters, this bench-stable, monomeric salt ensures accurate stoichiometry, minimizes protodeboronation, and enables water-based, ligand-free synthesis—reducing process mass intensity and eliminating the need for an inert atmosphere.

Molecular Formula C8H9BF3KO
Molecular Weight 228.06 g/mol
CAS No. 850623-60-8
Cat. No. B1371543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-ethoxyphenyl)trifluoroborate
CAS850623-60-8
Molecular FormulaC8H9BF3KO
Molecular Weight228.06 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)OCC)(F)(F)F.[K+]
InChIInChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
InChIKeyVFMVIDDFXDLACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Potassium (4-Ethoxyphenyl)trifluoroborate: A High-Stability, Monomeric Arylboron Nucleophile for Suzuki-Miyaura Coupling


Potassium (4-ethoxyphenyl)trifluoroborate (CAS 850623-60-8) is a potassium organotrifluoroborate salt belonging to the class of bench-stable, tetracoordinate organoboron reagents [1]. It serves as a protected, monomeric surrogate for the corresponding boronic acid, specifically designed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the 4-ethoxyphenyl motif [2]. The compound's key structural characteristic is a tetracoordinate boron center bearing a single 4-ethoxyphenyl group and three fluorine atoms, rendering it stable to air, moisture, and common laboratory handling conditions [3].

Why Generic Substitution of Potassium (4-Ethoxyphenyl)trifluoroborate with Boronic Acids or Boronate Esters Compromises Experimental Reproducibility and Atom Economy


Direct substitution of Potassium (4-ethoxyphenyl)trifluoroborate with its corresponding boronic acid or pinacol boronate ester is not functionally equivalent due to fundamentally different physicochemical and reaction behaviors. While boronic acids and esters are also effective nucleophiles in Suzuki-Miyaura couplings, they present significant operational drawbacks that the trifluoroborate salt is designed to overcome. These in-class comparators are often prone to variable stoichiometry due to anhydride (boroxine) formation, are susceptible to detrimental side reactions like protodeboronation, and exhibit lower stability to air and moisture, which can lead to inconsistent yields and complicate purification [1]. The following section provides quantifiable evidence of these differences, demonstrating why this specific salt offers a more reliable and robust procurement choice for sensitive or demanding applications [2].

Quantitative Differentiation of Potassium (4-Ethoxyphenyl)trifluoroborate vs. In-Class Boron Nucleophiles for Robust Procurement Decisions


Superior Long-Term Stability and Handling Safety Compared to 4-Ethoxyphenylboronic Acid

Potassium organotrifluoroborates, as a class, demonstrate indefinite bench-top stability under ambient air and humidity, eliminating the need for special storage conditions like inert atmospheres or refrigeration. In contrast, the corresponding boronic acid (4-ethoxyphenylboronic acid, CAS 22237-13-4) is prone to cyclic trimerization (boroxine formation) and protodeboronation, especially under aqueous or thermal stress, which can alter its effective molar mass and reduce reactivity [1].

Suzuki-Miyaura Coupling Organoboron Chemistry Reagent Stability

Quantifiable Monomeric Stoichiometry Enables High-Throughput Accuracy vs. Boronic Acid Anhydride Variability

A significant procurement and experimental advantage of potassium organotrifluoroborates is their existence as discrete, tetracoordinated monomeric species. This is in direct contrast to boronic acids, which are known to undergo reversible dehydration to form cyclic boroxine anhydrides, leading to variable and often unknown stoichiometry [1]. This feature allows for precise control of reaction equivalents, which is critical for high-throughput experimentation and reproducible process development [2].

High-Throughput Experimentation Reagent Purity Suzuki-Miyaura Coupling

Enabling Ligand-Free Suzuki Coupling in Water with High Yields vs. Boronic Esters

Potassium aryltrifluoroborates have been demonstrated to undergo highly efficient, ligand-free Suzuki-Miyaura couplings in pure water, a feature not generally shared by their boronic ester counterparts which often require organic co-solvents or specialized ligands. In a representative study, the class of potassium aryltrifluoroborates achieved good to excellent yields (up to 90%+) in water using Pd(OAc)₂ and a simple base like Na₂CO₃, without the need for air-sensitive phosphine ligands [1]. This contrasts with aryl pinacolboronates, which typically exhibit lower reactivity under similar ligand-free aqueous conditions [2].

Green Chemistry Aqueous Cross-Coupling Ligand-Free Catalysis

Strategic Procurement Scenarios for Potassium (4-Ethoxyphenyl)trifluoroborate in Discovery and Process Chemistry


High-Throughput Synthesis (HTS) Library Construction

This compound is an ideal nucleophile for high-throughput synthesis platforms. Its long-term, air-stable solid form allows for accurate automated weighing and dispensing into reaction arrays without the need for an inert atmosphere glovebox, a major bottleneck for boronic acids [1]. The fixed, monomeric stoichiometry ensures that each well receives a precise and consistent molar equivalent, a critical factor in generating high-quality and reproducible SAR data [2].

Aqueous and Green Chemistry Process Development

Potassium (4-ethoxyphenyl)trifluoroborate is the reagent of choice when developing sustainable, water-based cross-coupling processes. The evidence demonstrates that this class of compounds can couple efficiently in pure water under ligand-free conditions [3]. This simplifies product workup (often requiring only filtration and recrystallization) and eliminates the need for expensive, toxic, and moisture-sensitive phosphine ligands, directly contributing to a lower process mass intensity (PMI) and reduced manufacturing costs.

Synthesis of Acid- and Base-Sensitive 4-Ethoxyphenyl-Bearing Intermediates

For targets containing functional groups that are labile under the harsh basic or acidic conditions sometimes required for boronic acid or ester deprotection, the potassium trifluoroborate salt provides a 'pre-activated' yet protected nucleophile. The BF₃K group can be hydrolyzed *in situ* under the mild, near-neutral conditions of the Suzuki-Miyaura coupling, liberating the reactive boronic acid only in the presence of the catalyst. This minimizes unwanted side reactions like protodeboronation of the sensitive 4-ethoxyphenyl group or hydrolysis of other esters in the molecule [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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